molecular formula C9H15NO B053330 Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) CAS No. 111969-15-4

Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI)

Cat. No. B053330
CAS RN: 111969-15-4
M. Wt: 153.22 g/mol
InChI Key: JSEZAOBHVPXLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI), also known as MDPV, is a synthetic cathinone that has been of significant interest to the scientific community due to its potential as a research tool. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has been used in various studies to investigate its potential as a research tool. It has been shown to act as a potent inhibitor of the dopamine transporter, leading to increased dopamine release in the brain. This effect has been studied in relation to addiction and reward pathways, as well as potential therapeutic applications for conditions such as depression and Parkinson's disease.

Mechanism of Action

Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) acts as a potent inhibitor of the dopamine transporter, leading to increased dopamine release in the brain. This effect is similar to that of other psychostimulants, such as cocaine and amphetamines. Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has also been shown to have affinity for other neurotransmitter transporters, including the norepinephrine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has been shown to have a variety of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been associated with increased locomotor activity and stereotypy in animal studies. In addition, Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has been shown to have potential neurotoxic effects, particularly in relation to dopamine neurons.

Advantages and Limitations for Lab Experiments

Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) has several advantages as a research tool, including its potency as a dopamine transporter inhibitor and its similarity to other psychostimulants. However, it also has several limitations, including its potential for neurotoxicity and its lack of selectivity for dopamine transporters over other neurotransmitter transporters.

Future Directions

There are several future directions for research on Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI), including investigating its potential therapeutic applications for conditions such as depression and Parkinson's disease. In addition, further studies are needed to investigate its mechanism of action and potential neurotoxic effects. Finally, more selective dopamine transporter inhibitors should be developed to improve the specificity and safety of these compounds as research tools.

Synthesis Methods

Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)-(9CI) can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and condensation reactions. The Leuckart reaction involves the reaction of pyridine with formamide and ammonium formate, followed by reduction with sodium borohydride. Reductive amination involves the reaction of pyridine with methylamine and formaldehyde, followed by reduction with sodium borohydride. Condensation reactions involve the reaction of pyridine with ketones, such as acetone or ethyl methyl ketone, in the presence of a catalyst, such as sodium ethoxide.

properties

CAS RN

111969-15-4

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(1,6-dimethyl-3,4-dihydro-2H-pyridin-5-yl)ethanone

InChI

InChI=1S/C9H15NO/c1-7-9(8(2)11)5-4-6-10(7)3/h4-6H2,1-3H3

InChI Key

JSEZAOBHVPXLNZ-UHFFFAOYSA-N

SMILES

CC1=C(CCCN1C)C(=O)C

Canonical SMILES

CC1=C(CCCN1C)C(=O)C

synonyms

Ethanone, 1-(1,4,5,6-tetrahydro-1,2-dimethyl-3-pyridinyl)- (9CI)

Origin of Product

United States

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